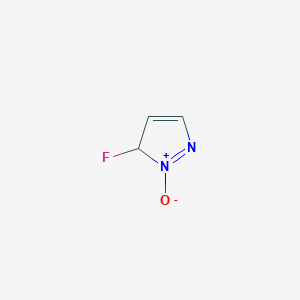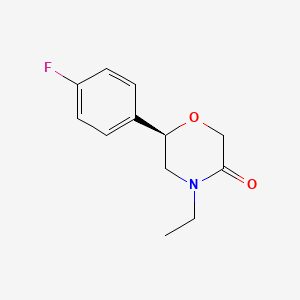
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of an ethyl group at the 4th position and a 4-fluorophenyl group at the 6th position on the morpholinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-4-Ethyl-6-phenylmorpholin-3-one: Similar structure but lacks the fluorine atom.
(6R)-4-Methyl-6-(4-fluorophenyl)morpholin-3-one: Similar structure but has a methyl group instead of an ethyl group.
(6R)-4-Ethyl-6-(4-chlorophenyl)morpholin-3-one: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
(6R)-4-Ethyl-6-(4-fluorophenyl)morpholin-3-one is unique due to the presence of both the ethyl group and the 4-fluorophenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
920801-64-5 |
|---|---|
Formule moléculaire |
C12H14FNO2 |
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
(6R)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
Clé InChI |
SKQDTWMADINXAQ-NSHDSACASA-N |
SMILES isomérique |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCN1CC(OCC1=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


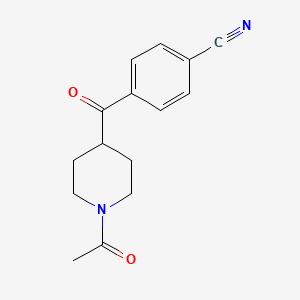
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
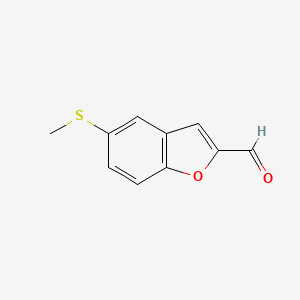
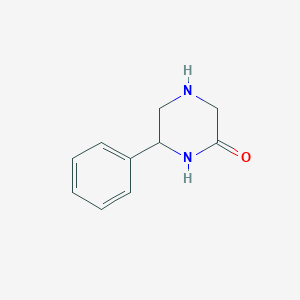

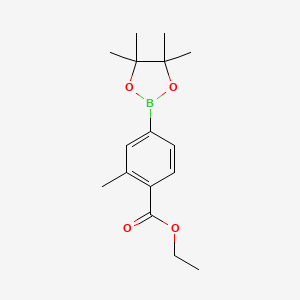
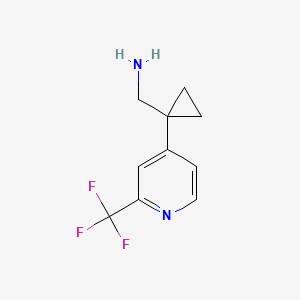
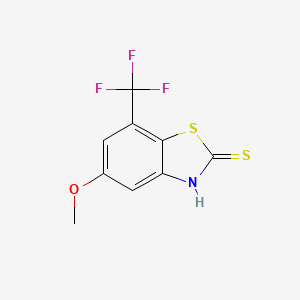
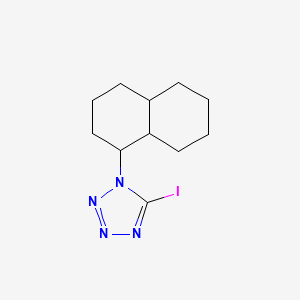
![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)
